Decoglurant

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

3D Structure

Properties

IUPAC Name |

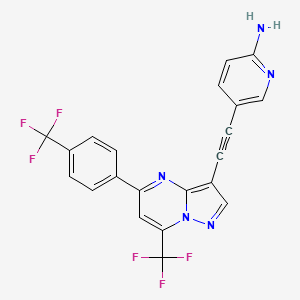

5-[2-[7-(trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]ethynyl]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H11F6N5/c22-20(23,24)15-6-4-13(5-7-15)16-9-17(21(25,26)27)32-19(31-16)14(11-30-32)3-1-12-2-8-18(28)29-10-12/h2,4-11H,(H2,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJHZVARRXJSEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C#CC4=CN=C(C=C4)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H11F6N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001031872 | |

| Record name | Decoglurant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911115-16-7 | |

| Record name | 5-[2-[7-(Trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]ethynyl]-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=911115-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decoglurant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911115167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decoglurant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11923 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Decoglurant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DECOGLURANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VX4P0JKC5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Decoglurant: A Technical Guide on its Mechanism of Action in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decoglurant (RO4995819) is a selective, non-competitive, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptors 2 and 3 (mGluR2/3).[1][2][3] These receptors are implicated in the modulation of glutamatergic neurotransmission, and their inhibition has been investigated as a potential therapeutic strategy for major depressive disorder (MDD).[2][4] this compound progressed to Phase II clinical trials for the adjunctive treatment of MDD but was ultimately discontinued due to a lack of efficacy. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in the central nervous system (CNS), detailing its interaction with mGluR2/3, the subsequent effects on intracellular signaling, and relevant preclinical and clinical findings.

Introduction to this compound and its Target: mGluR2/3

Glutamate is the primary excitatory neurotransmitter in the CNS, and its signaling is tightly regulated to maintain neuronal homeostasis. Metabotropic glutamate receptors are G-protein coupled receptors (GPCRs) that modulate glutamatergic and other neurotransmitter systems. The mGluR family is divided into three groups based on sequence homology, pharmacology, and signal transduction pathways.

This compound targets Group II mGluRs, which includes mGluR2 and mGluR3. These receptors are predominantly located presynaptically, where they act as autoreceptors to inhibit glutamate release. They are also found postsynaptically and on glial cells. By acting as a negative allosteric modulator, this compound does not compete with the endogenous ligand glutamate at the orthosteric binding site. Instead, it binds to a distinct allosteric site on the receptor, reducing the receptor's response to glutamate. This mode of action offers potential for greater subtype selectivity and a more nuanced modulation of receptor function compared to orthosteric antagonists.

Core Mechanism of Action: Negative Allosteric Modulation of mGluR2/3

This compound's primary mechanism of action is the negative allosteric modulation of both mGluR2 and mGluR3. This means that this compound binds to a topographically distinct site from the glutamate binding site on the receptor. This binding event induces a conformational change in the receptor that reduces its affinity for glutamate and/or its ability to activate downstream signaling pathways upon glutamate binding.

Binding Characteristics

While a primary publication detailing the specific binding affinity (Ki) of this compound for human mGluR2 and mGluR3 is not publicly available, data for the structurally related and co-mentioned mGluR2/3 NAM, RO4491533, can provide some insight. It is important to note that these values are for a related compound and may not be identical to those of this compound.

Table 1: Binding Affinity of a Structurally Related mGluR2/3 NAM (RO4491533)

| Receptor | Radioligand | Assay Type | Ki (nM) | Source |

| Human mGluR2 | [3H]-LY341495 | Competition Binding | 130 | [F. Hoffmann-La Roche, 2010] |

| Human mGluR3 | [3H]-LY341495 | Competition Binding | 160 | [F. Hoffmann-La Roche, 2010] |

Note: Data presented is for RO4491533, a compound structurally related to this compound. Specific Ki values for this compound (RO4995819) are not available in the cited literature.

Functional Modulation

This compound inhibits the functional response of mGluR2 and mGluR3 to glutamate. This is typically measured in vitro using functional assays such as GTPγS binding or second messenger assays (e.g., cAMP accumulation). As a NAM, this compound decreases the maximal efficacy of glutamate without significantly shifting its EC50 value.

Table 2: In Vitro Functional Activity of a Structurally Related mGluR2/3 NAM (RO4491533)

| Receptor | Assay Type | Agonist | IC50 (nM) | Source |

| Human mGluR2 | GTPγS Binding | Glutamate | 180 | [F. Hoffmann-La Roche, 2010] |

| Human mGluR3 | GTPγS Binding | Glutamate | 230 | [F. Hoffmann-La Roche, 2010] |

Note: Data presented is for RO4491533, a compound structurally related to this compound. Specific IC50 values for this compound (RO4995819) are not available in the cited literature.

Signaling Pathways Modulated by this compound

mGluR2 and mGluR3 are coupled to the Gi/o family of G-proteins. Activation of these receptors by glutamate leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. By negatively modulating mGluR2/3, this compound attenuates this inhibitory signal, leading to a disinhibition of adenylyl cyclase and a subsequent increase in cAMP levels.

Caption: this compound's inhibitory effect on the mGluR2/3 signaling cascade.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, based on standard methodologies for characterizing mGluR NAMs, the following protocols can be inferred.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.

Protocol Outline:

-

Membrane Preparation: Membranes are prepared from cells stably expressing human mGluR2 or mGluR3.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2 and NaCl) is used.

-

Incubation: Membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]-LY341495) and varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: IC50 values are determined by non-linear regression and converted to Ki values using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay (Functional)

This functional assay measures the activation of G-proteins by the receptor in the presence of an agonist and the inhibitory effect of a NAM.

Protocol Outline:

-

Membrane Preparation: As described for the binding assay.

-

Assay Buffer: A buffer containing GDP is used to facilitate the exchange of [35S]GTPγS.

-

Incubation: Membranes are incubated with a fixed concentration of glutamate (agonist), varying concentrations of this compound, and [35S]GTPγS.

-

Separation: Bound and free [35S]GTPγS are separated by filtration.

-

Detection: Radioactivity is quantified by scintillation counting.

-

Data Analysis: The concentration-dependent inhibition of agonist-stimulated [35S]GTPγS binding by this compound is used to determine its IC50 value.

Preclinical and Clinical Development Workflow

The development of a CNS drug like this compound follows a structured workflow from initial discovery to clinical trials.

Caption: A generalized workflow for the development of a CNS NAM like this compound.

Pharmacokinetics and CNS Penetration

For a CNS-acting drug, the ability to cross the blood-brain barrier (BBB) is critical. Preclinical studies in animal models are essential to determine the pharmacokinetic profile of a compound, including its absorption, distribution, metabolism, and excretion (ADME), as well as its brain penetration.

Table 3: Preclinical Pharmacokinetic Properties of a Structurally Related mGluR2/3 NAM (RO4491533)

| Species | Route | Bioavailability (%) | Brain/Plasma Ratio | Source |

| Rat | Oral | 30 | 0.8 (CSF/Plasma) | [Campo et al., 2011] |

Note: Data presented is for RO4491533, a compound structurally related to this compound. Specific pharmacokinetic data for this compound (RO4995819) is not detailed in the publicly available literature, though high brain penetrance was observed in preclinical studies.

Clinical Development and Discontinuation

This compound was advanced into clinical development for the adjunctive treatment of major depressive disorder.

-

Phase I: Safety and tolerability were assessed in healthy volunteers.

-

Phase II: A randomized, double-blind, placebo-controlled trial was conducted to evaluate the efficacy and safety of this compound as an adjunctive therapy in patients with MDD who had an inadequate response to standard antidepressants. The study did not meet its primary endpoint, showing no significant difference between this compound and placebo in reducing depression scores.

The lack of efficacy in this Phase II trial led to the discontinuation of this compound's development for MDD.

Conclusion

This compound is a negative allosteric modulator of mGluR2/3 receptors that reduces their inhibitory effect on presynaptic glutamate release and downstream signaling pathways. While preclinical studies with related compounds suggested potential antidepressant effects, these findings did not translate into clinical efficacy in a Phase II trial for major depressive disorder. The development of this compound highlights the challenges in translating preclinical findings in the complex field of neuropsychiatric drug discovery. This technical guide provides a summary of the available information on the mechanism of action of this compound, intended to be a valuable resource for researchers in the field of glutamate neurotransmission and drug development.

References

- 1. Discovery of a Selective and CNS Penetrant Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 3 with Antidepressant and Anxiolytic Activity in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mGlu2/3 receptor antagonists for depression: overview of underlying mechanisms and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Decoglurant (RO4995819): An In-Depth Technical Guide on a CNS-Penetrant mGluR2/3 Negative Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Decoglurant (also known as RO4995819 and RG1578) is a negative allosteric modulator (NAM) targeting the metabotropic glutamate receptors 2 and 3 (mGluR2/3).[1] Developed by Hoffmann-La Roche, it was investigated as an adjunctive therapy for major depressive disorder (MDD).[2][3] Preclinical evidence suggested that antagonism of mGluR2/3 could offer a novel and rapid-acting antidepressant mechanism. However, this compound's clinical development was discontinued following a Phase II clinical trial (NCT01457677) that failed to demonstrate significant antidepressant efficacy compared to placebo.[2][4] This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, its mechanism of action, and the experimental methodologies relevant to its evaluation. While specific quantitative data for this compound on binding affinities and functional potency are not publicly available, data from a closely related tool compound, RO4491533, are included to provide context.

Mechanism of Action

This compound functions as a non-competitive antagonist of mGluR2 and mGluR3. These receptors are Class C G-protein coupled receptors (GPCRs) that are primarily coupled to the Gαi/o subunit. Presynaptically located mGluR2/3 act as autoreceptors to inhibit the release of glutamate. By negatively modulating these receptors, this compound is hypothesized to increase synaptic glutamate levels, leading to enhanced activation of downstream glutamate receptors and potentially eliciting rapid antidepressant effects.

Signaling Pathways

Activation of mGluR2/3 receptors initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, these receptors can modulate the activity of various ion channels and other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. This compound, as a NAM, prevents these downstream effects upon glutamate binding.

Preclinical Data

While specific preclinical data for this compound (RO4995819) is scarce in publicly available literature, studies on the closely related mGluR2/3 NAM, RO4491533, provide insights into the expected pharmacological profile.

In Vitro Pharmacology

Quantitative data on the binding affinity (Ki) and functional potency (IC50) of this compound for mGluR2 and mGluR3 are not available in the public domain. For the related compound RO4491533, it was found to be equipotent at both mGluR2 and mGluR3.

Table 1: In Vitro Pharmacology of RO4491533 (a related mGluR2/3 NAM)

| Parameter | Receptor | Value | Assay |

|---|---|---|---|

| Functional Potency (IC50) | mGluR2 | Not specified, but equipotent to mGluR3 | Ca2+ mobilization, [35S]GTPγS binding |

| Functional Potency (IC50) | mGluR3 | Not specified, but equipotent to mGluR2 | Ca2+ mobilization, [35S]GTPγS binding |

Preclinical Pharmacokinetics

RO4491533 demonstrated acceptable pharmacokinetic properties in preclinical species, including oral bioavailability and brain penetration.

Table 2: Preclinical Pharmacokinetic Parameters of RO4491533

| Species | Parameter | Value |

|---|---|---|

| Rat/Mouse | Oral Bioavailability (F) | 30% |

| Rat/Mouse | Brain Penetration (CSF conc/total plasma conc ratio) | 0.8 |

Preclinical Efficacy in Animal Models

RO4491533 demonstrated antidepressant-like effects in rodent models of depression.

Table 3: Preclinical Efficacy of RO4491533 in Animal Models of Depression

| Model | Species | Effect |

|---|---|---|

| Forced Swim Test | C57Bl6/J Mice | Dose-dependent reduction in immobility time |

| Tail Suspension Test | Helpless (H) Mice | Active |

Clinical Data

This compound progressed to Phase II clinical trials for the adjunctive treatment of MDD.

Phase I Clinical Trials

This compound underwent several Phase I studies to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers (NCT01409369, NCT01367756). While the detailed results of these trials have not been published, the progression to Phase II suggests an acceptable safety and tolerability profile at the doses studied.

Phase II Clinical Trial (NCT01457677)

A randomized, double-blind, placebo-controlled Phase II study evaluated the efficacy and safety of this compound as an adjunctive treatment in patients with MDD who had an inadequate response to ongoing antidepressant therapy.

Table 4: Overview of the Phase II Clinical Trial Design (NCT01457677)

| Parameter | Description |

|---|---|

| Objective | To assess the antidepressant and procognitive effects of this compound. |

| Patient Population | Adults with partially refractory MDD (inadequate response to SSRIs/SNRIs). |

| Treatments | This compound 5 mg, 15 mg, or 30 mg daily, or placebo, as adjunct to ongoing antidepressant. |

| Primary Outcome | Change in Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline to end of 6 weeks of treatment. |

| Key Findings | No significant difference between any this compound dose and placebo in reducing MADRS total score. No significant effects on cognitive measures. |

| Safety | this compound was generally well tolerated with few serious adverse events reported. |

Table 5: Summary of Primary Efficacy Results from the Phase II Trial

| Treatment Group | Change from Baseline in MADRS Total Score | p-value vs. Placebo |

|---|---|---|

| Placebo | Not specified | - |

| This compound 5 mg | Not significantly different from placebo | Not significant |

| This compound 15 mg | Not significantly different from placebo | Not significant |

| this compound 30 mg | Not significantly different from placebo | Not significant |

Experimental Protocols

Detailed protocols for the specific experiments conducted on this compound are not publicly available. However, based on standard methodologies for evaluating mGluR2/3 NAMs, the following sections outline the likely experimental approaches.

In Vitro Assays

This assay would measure the affinity of this compound for mGluR2 and mGluR3 by assessing its ability to displace a radiolabeled ligand that binds to the allosteric site.

A functional assay, such as a GTPγS binding assay or a calcium mobilization assay, would be used to determine the potency of this compound in inhibiting the glutamate-induced activation of mGluR2/3.

In Vivo Assays

This is a common behavioral test used to screen for antidepressant-like activity in rodents. The test measures the time a rodent spends immobile when placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant effect.

Similar to the forced swim test, the tail suspension test assesses antidepressant-like activity by measuring the immobility of a mouse when suspended by its tail.

Conclusion

This compound is a CNS-penetrant mGluR2/3 negative allosteric modulator that was developed for the treatment of major depressive disorder. Despite a strong preclinical rationale for the therapeutic potential of mGluR2/3 antagonism, this compound failed to demonstrate efficacy in a Phase II clinical trial. While the compound was found to be generally well-tolerated, the lack of a significant antidepressant effect led to the discontinuation of its clinical development. The discrepancy between preclinical promise and clinical failure highlights the challenges in translating findings from animal models of depression to human clinical populations. Further research with other mGluR2/3 modulators is ongoing to determine the therapeutic viability of this target.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Randomized, Double-Blind, Placebo-Controlled Trial of the mGlu2/3 Negative Allosteric Modulator this compound in Partially Refractory Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

Decoglurant (RG1578): A Technical Guide to its Chemical Properties and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decoglurant (RG1578, RO4995819) is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptors 2 and 3 (mGluR2 and mGluR3).[1][2] As a member of the pyrazolo[1,5-a]pyrimidine class of compounds, it was investigated by Roche for the adjunctive treatment of major depressive disorder.[1][2] While it showed promise in preclinical studies, this compound did not demonstrate significant antidepressant effects in Phase II clinical trials and its development was subsequently discontinued.[1] This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, and key experimental methodologies related to this compound.

Chemical Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name 5-({7-(Trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl}ethynyl)-2-pyridinamine. Its chemical structure and key identifiers are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | 5-({7-(Trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl}ethynyl)-2-pyridinamine |

| Synonyms | RG1578, RO4995819 |

| CAS Number | 911115-16-7 |

| Molecular Formula | C21H11F6N5 |

| Molar Mass | 447.344 g·mol−1 |

| Canonical SMILES | C1=CC(=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C#CC4=CN=C(C=C4)N)C(F)(F)F |

| InChI Key | DMJHZVARRXJSEG-UHFFFAOYSA-N |

Synthesis

A detailed, step-by-step synthesis protocol for this compound is outlined in patent literature. The general synthetic strategy involves the construction of the core pyrazolo[1,5-a]pyrimidine scaffold followed by subsequent functionalization.

Experimental Workflow: Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Pharmacological Profile

This compound acts as a negative allosteric modulator of mGluR2 and mGluR3, meaning it binds to a site on the receptor distinct from the glutamate binding site and reduces the receptor's response to glutamate. This modulation of the glutamatergic system was the basis for its investigation as a potential antidepressant.

In Vitro Pharmacology

The in vitro pharmacological properties of this compound have been characterized in various assays. A summary of its potency is provided below.

| Assay | Receptor | Value |

| Binding Affinity (Ki) | Human mGluR2/3 | 1.5 nM |

| Functional Assay (IC50) | Human mGluR2/3 | 1-3 nM |

Mechanism of Action and Signaling Pathway

Metabotropic glutamate receptors 2 and 3 are G-protein coupled receptors (GPCRs) that couple to the Gαi/o subunit. Activation of these receptors by glutamate typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As a negative allosteric modulator, this compound attenuates this signaling cascade.

Caption: this compound's impact on the mGluR2/3 signaling pathway.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol is a general guideline for determining the binding affinity of a test compound like this compound to mGluR2/3 receptors. Specific parameters may require optimization.

1. Membrane Preparation:

-

Culture cells expressing the target human mGluR2 or mGluR3 receptor.

-

Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

2. Competition Binding Assay:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-LY341495), and varying concentrations of the unlabeled test compound (this compound).

-

Incubate the plate to allow binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through a glass fiber filter mat.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Functional Assay: GTPγS Binding (General Protocol)

This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins.

1. Assay Setup:

-

In a 96-well plate, combine the cell membrane preparation expressing mGluR2 or mGluR3, the test compound (this compound) at various concentrations, and a sub-maximal concentration of glutamate.

-

Add GDP to the assay buffer.

2. Incubation and Reaction:

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate the plate to allow for G-protein activation and [35S]GTPγS binding.

3. Termination and Detection:

-

Terminate the reaction by rapid filtration.

-

Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.

4. Data Analysis:

-

As a NAM, this compound is expected to decrease the glutamate-stimulated [35S]GTPγS binding.

-

Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Conclusion

This compound (RG1578) is a well-characterized negative allosteric modulator of mGluR2 and mGluR3 receptors. While its clinical development for depression was halted, it remains a valuable tool compound for researchers investigating the role of the glutamatergic system in various physiological and pathological processes. The information provided in this technical guide offers a detailed overview of its chemical and pharmacological properties to support further scientific inquiry.

References

The Function of Decoglurant in the Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decoglurant (RG1578, RO4995819) is a selective, non-competitive negative allosteric modulator (NAM) of metabotropic glutamate receptors 2 and 3 (mGluR2 and mGluR3).[1][2][3][4] These receptors are implicated in the modulation of glutamatergic neurotransmission, a key pathway of interest for the development of novel therapeutics for central nervous system (CNS) disorders.[1] Developed by F. Hoffmann-La Roche, this compound was investigated as an adjunctive treatment for major depressive disorder (MDD). Preclinical studies in rodent models suggested potential antidepressant-like effects. However, the compound's development was discontinued after a Phase II clinical trial did not demonstrate significant efficacy compared to placebo in patients with partially refractory MDD. This guide provides an in-depth overview of the mechanism of action of this compound, summarizes the available clinical trial data, details relevant preclinical experimental protocols, and visualizes the associated signaling pathways.

Mechanism of Action: Targeting the Glutamatergic System

This compound functions as a negative allosteric modulator of mGluR2 and mGluR3. Unlike orthosteric antagonists that directly block the glutamate binding site, NAMs bind to a distinct allosteric site on the receptor. This binding induces a conformational change that reduces the receptor's affinity for and/or efficacy of the endogenous ligand, glutamate.

The mGluR2 and mGluR3 are G-protein coupled receptors (GPCRs) belonging to Group II of the mGluR family. They are primarily coupled to the Gαi/o signaling pathway. These receptors are predominantly located on presynaptic terminals, where they act as autoreceptors to inhibit the release of glutamate. By negatively modulating these receptors, this compound is hypothesized to disinhibit presynaptic glutamate release, thereby transiently increasing synaptic glutamate levels. This mechanism is thought to contribute to its potential antidepressant effects, drawing parallels to the rapid-acting antidepressant effects of ketamine, which also involves the glutamatergic system.

In Vitro Pharmacology

Specific binding affinity values (Ki or IC50) for this compound at mGluR2 and mGluR3 are not publicly available in the reviewed literature. Commercial suppliers characterize it as a potent and selective NAM for these receptors.

Signaling Pathways

The primary signaling pathway modulated by this compound involves the Gαi/o-protein coupled inhibition of adenylyl cyclase. As a NAM, this compound attenuates the glutamate-induced activation of this pathway.

Preclinical Research

Preclinical studies in rodent models of depression were instrumental in the initial development of this compound. The most commonly employed behavioral assays to assess antidepressant-like activity are the Forced Swim Test and the Tail Suspension Test.

Experimental Protocols

Objective: To assess antidepressant-like activity by measuring the immobility time of a rodent when placed in an inescapable cylinder of water. A reduction in immobility is interpreted as an antidepressant-like effect.

Apparatus:

-

A transparent cylindrical container (e.g., 40-50 cm high, 20 cm in diameter for rats; 25-30 cm high, 10-15 cm in diameter for mice).

-

The cylinder is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or paws, nor escape.

Procedure:

-

Acclimation: Animals are brought to the testing room at least 30-60 minutes before the test to acclimate.

-

Pre-test Session (for rats): On day one, rats are placed in the water for a 15-minute session. This is done to induce a stable level of immobility on the test day.

-

Drug Administration: this compound or vehicle is administered at a specified time before the test session (e.g., 30-60 minutes for intraperitoneal injection).

-

Test Session: On day two (for rats) or the single test day (for mice), animals are placed in the water for a 5-6 minute session.

-

Behavioral Scoring: The session is typically video-recorded. An observer, blind to the treatment conditions, scores the duration of immobility. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water. The first 2 minutes of the test are often discarded from the analysis as an initial period of high activity.

Objective: To measure behavioral despair in mice, which is sensitive to antidepressant drugs.

Apparatus:

-

A suspension box or chamber that allows the mouse to hang by its tail without being able to touch any surfaces.

-

Adhesive tape to secure the mouse's tail to a hanger or bar.

Procedure:

-

Acclimation: Mice are brought to the testing room at least 30-60 minutes prior to the test.

-

Suspension: A piece of adhesive tape is wrapped around the tail (approximately 1-2 cm from the tip), and the mouse is suspended from a horizontal bar or hook inside the chamber.

-

Test Duration: The test typically lasts for 6 minutes.

-

Behavioral Scoring: The entire session is recorded. A trained observer, blind to the experimental groups, scores the total time the mouse remains immobile. Immobility is characterized by the absence of any limb or body movements, except for those required for respiration. As with the FST, the initial 2 minutes may be excluded from the final analysis.

Clinical Development and Outcomes

This compound progressed to a Phase II clinical trial (NCT01457677) as an adjunctive therapy for patients with MDD who had an inadequate response to standard antidepressant treatment (SSRIs or SNRIs).

Clinical Trial Data

| Parameter | Description |

| Study Design | Randomized, double-blind, placebo-controlled, multicenter, adaptive design Phase II trial. |

| Participants | 357 adults with MDD and an inadequate response to at least one SSRI or SNRI. |

| Treatment Arms | - this compound 5 mg/day (n=101) - this compound 15 mg/day (n=102) - this compound 30 mg/day (n=55) - Placebo (n=99) |

| Treatment Duration | 6 weeks. |

| Primary Outcome | Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score. |

| Results | No statistically significant difference was observed between any of the this compound treatment arms and the placebo group in the change in MADRS total score at 6 weeks. |

| Secondary Outcomes | No significant effects on cognitive measures or other secondary measures of mood and functioning were observed. |

| Safety and Tolerability | This compound was generally well-tolerated with few serious adverse events reported. |

Pharmacokinetics and Brain Penetration

For a CNS-targeted drug like this compound, achieving adequate brain penetration is critical for efficacy. The unbound brain-to-plasma partition coefficient (Kp,uu,brain) is a key parameter used to quantify this, representing the ratio of the unbound drug concentration in the brain to that in the plasma at steady state. A Kp,uu,brain value close to 1 suggests unrestricted passage across the blood-brain barrier. Specific preclinical or clinical Kp,uu,brain values for this compound are not publicly available. The lack of efficacy in the clinical trial could be related to insufficient target engagement in the brain at the doses tested.

Conclusion and Future Directions

This compound is a negative allosteric modulator of mGluR2 and mGluR3 that was investigated for the treatment of major depressive disorder. Its mechanism of action is centered on the modulation of the glutamatergic system, a promising area for the development of novel antidepressants. While preclinical studies in animal models showed antidepressant-like effects, a Phase II clinical trial failed to demonstrate efficacy in patients with treatment-resistant depression.

The discontinuation of this compound's development highlights the significant challenges in translating preclinical findings in the CNS space to clinical efficacy. Potential reasons for this translational failure could include a high placebo response rate in the clinical trial, suboptimal dosing, insufficient target engagement due to pharmacokinetic properties, or fundamental differences between the animal models of depression and the human condition.

Despite the outcome for this compound, the targeting of mGluR2/3 receptors remains an area of active research for various neuropsychiatric disorders. Future research in this area may benefit from the development of compounds with improved pharmacokinetic profiles, the use of biomarkers to confirm target engagement in the brain, and the identification of patient populations most likely to respond to this mechanism of action.

References

Decoglurant: A Technical Overview of its Interaction with mGluR2 and mGluR3 Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decoglurant (also known as RO4995819 and RG1578) is a selective, negative allosteric modulator (NAM) of the metabotropic glutamate receptors 2 and 3 (mGluR2 and mGluR3).[1][2][3] These receptors are members of the Group II metabotropic glutamate receptor family, which are G-protein coupled receptors (GPCRs) predominantly expressed in the central nervous system.[4] mGluR2 and mGluR3 play a crucial role in modulating glutamatergic neurotransmission, and as such, have been a focus of drug development for psychiatric and neurological disorders.[2] this compound was investigated for the adjunctive treatment of major depressive disorder (MDD) and progressed to Phase II clinical trials. However, its development was discontinued due to a lack of demonstrated efficacy in these trials. This technical guide provides an in-depth look at the target receptors of this compound, its binding affinity, and the experimental protocols used to characterize its activity.

Target Receptors and Binding Affinity

This compound selectively targets the mGluR2 and mGluR3 subtypes. As a negative allosteric modulator, it binds to a site on the receptor distinct from the orthosteric glutamate binding site. This binding event reduces the affinity and/or efficacy of the endogenous ligand, glutamate, thereby dampening the receptor's signaling activity.

While precise, publicly available Ki or IC50 values for this compound (RO4995819) are not readily found in the provided search results, a closely related analog, RO4491533, has been characterized and is noted to have a lower potency than the mGluR2/3 antagonist LY341495. For the purpose of providing a comprehensive understanding, the following table summarizes the type of data typically generated for a compound like this compound.

| Parameter | Receptor | Value | Assay Type | Reference |

| IC50 | mGluR2 | Data not available | Functional Assay (e.g., Calcium Mobilization, GTPγS binding) | Not Available |

| IC50 | mGluR3 | Data not available | Functional Assay (e.g., Calcium Mobilization, GTPγS binding) | Not Available |

| Ki | mGluR2 | Data not available | Radioligand Binding Assay | Not Available |

| Ki | mGluR3 | Data not available | Radioligand Binding Assay | Not Available |

Experimental Protocols

The characterization of a negative allosteric modulator like this compound typically involves a combination of binding and functional assays to determine its affinity and potency at the target receptors. The following are detailed methodologies for key experiments that would be cited in the characterization of this compound.

Radioligand Binding Assay (for determining Ki)

This assay measures the affinity of an unlabeled compound (this compound) by its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for mGluR2 and mGluR3.

Materials:

-

Cell membranes prepared from cell lines stably expressing human or rat mGluR2 or mGluR3.

-

Radioligand: A high-affinity radiolabeled antagonist for mGluR2/3 (e.g., [3H]-LY341495).

-

Unlabeled this compound.

-

Assay Buffer: Typically a Tris-HCl based buffer containing divalent cations (e.g., MgCl2, CaCl2).

-

96-well filter plates.

-

Scintillation fluid and a scintillation counter.

Protocol:

-

Membrane Preparation: Cells expressing the target receptor are harvested and homogenized. The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

-

Assay Setup: In a 96-well plate, cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through the filter plate, which traps the cell membranes with the bound radioligand. The filters are washed with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: The filter plate is dried, and scintillation fluid is added to each well. The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of this compound. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays (for determining IC50)

Functional assays measure the ability of a compound to modulate the receptor's response to an agonist. For a NAM like this compound, this involves measuring the inhibition of an agonist-induced response.

Objective: To determine the potency (IC50) of this compound in inhibiting agonist-induced intracellular calcium release in cells expressing mGluR2 or mGluR3.

Materials:

-

Cell line stably co-expressing the target mGluR and a promiscuous G-protein (e.g., Gα15) to couple the receptor to the phospholipase C pathway.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Agonist for mGluR2/3 (e.g., glutamate or a specific agonist like DCG-IV).

-

This compound.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

A fluorescence plate reader capable of kinetic reads.

Protocol:

-

Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with the calcium-sensitive dye in assay buffer for a specified time at 37°C.

-

Compound Addition: The plate is placed in the fluorescence plate reader. Baseline fluorescence is measured, and then varying concentrations of this compound are added to the wells.

-

Agonist Stimulation: After a short pre-incubation with this compound, a fixed concentration of the agonist is added to the wells to stimulate the receptor.

-

Signal Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured kinetically.

-

Data Analysis: The inhibitory effect of this compound on the agonist-induced calcium signal is plotted against the concentration of this compound, and the IC50 value is determined using non-linear regression.

Objective: To determine the potency (IC50) of this compound in inhibiting agonist-stimulated binding of [35S]GTPγS to G-proteins coupled to mGluR2 or mGluR3.

Materials:

-

Cell membranes from cells expressing mGluR2 or mGluR3.

-

[35S]GTPγS (a non-hydrolyzable analog of GTP).

-

Agonist for mGluR2/3.

-

This compound.

-

Assay buffer containing GDP, MgCl2.

-

96-well filter plates or SPA beads.

-

Scintillation counter.

Protocol:

-

Assay Setup: Cell membranes are incubated in the assay buffer with GDP, varying concentrations of this compound, and a fixed concentration of agonist.

-

Initiation of Reaction: The reaction is initiated by the addition of [35S]GTPγS.

-

Incubation: The mixture is incubated at 30°C to allow for agonist-stimulated G-protein activation and [35S]GTPγS binding.

-

Termination and Separation: The reaction is terminated by rapid filtration through a filter plate to separate bound from free [35S]GTPγS. Alternatively, scintillation proximity assay (SPA) beads can be used for a homogeneous assay format.

-

Quantification: The amount of bound [35S]GTPγS is quantified by scintillation counting.

-

Data Analysis: The inhibition of agonist-stimulated [35S]GTPγS binding by this compound is used to calculate the IC50 value.

Signaling Pathways

mGluR2 and mGluR3 are coupled to the Gi/o family of G-proteins. Activation of these receptors by glutamate leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). As a negative allosteric modulator, this compound enhances the inhibition of this pathway in the presence of glutamate.

Furthermore, modulation of mGluR2/3 has been linked to the mammalian target of rapamycin (mTOR) signaling pathway. Inhibition of mGluR2/3 can lead to downstream effects that are similar to those observed with the rapid-acting antidepressant ketamine, including the activation of the mTOR pathway, which is involved in synaptic plasticity and protein synthesis.

Signaling Pathway Diagrams

Caption: this compound's negative allosteric modulation of the mGluR2/3-cAMP signaling pathway.

Caption: Workflow for a calcium mobilization functional assay to determine this compound's IC50.

Conclusion

This compound is a well-characterized negative allosteric modulator of mGluR2 and mGluR3 receptors. While its clinical development for major depressive disorder was halted, the study of this compound and similar compounds continues to provide valuable insights into the role of the glutamatergic system in neuropsychiatric disorders. The experimental protocols and signaling pathways described herein represent the standard methodologies used to characterize such compounds and provide a framework for future research in this area.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of a Selective and CNS Penetrant Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 3 with Antidepressant and Anxiolytic Activity in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Decoglurant: An mGluR2/3 Negative Allosteric Modulator for Major Depressive Disorder

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Decoglurant (RG1578, RO4995819) is a selective, non-competitive negative allosteric modulator (NAM) of the metabotropic glutamate receptors 2 and 3 (mGluR2/3).[1][2][3] Developed by Roche, it was investigated as an adjunctive therapy for major depressive disorder (MDD), reaching Phase II clinical trials before discontinuation due to insufficient efficacy.[4] Despite this outcome, the preclinical research surrounding this compound and related mGluR2/3 NAMs provides valuable insights into the therapeutic potential of targeting the glutamatergic system for the treatment of depression. This technical guide synthesizes the available preclinical data on this compound and its closely related analogs, detailing its mechanism of action, in vitro and in vivo pharmacology, and efficacy in established animal models of depression.

Introduction: The Glutamate Hypothesis of Depression and mGluR2/3 as a Therapeutic Target

The traditional monoamine hypothesis of depression has been challenged by the discovery of the rapid antidepressant effects of glutamatergic modulators like ketamine.[5] This has shifted focus towards the role of glutamate, the primary excitatory neurotransmitter in the brain, in the pathophysiology of depression. Group II metabotropic glutamate receptors, mGluR2 and mGluR3, are predominantly presynaptic G-protein coupled receptors that act as autoreceptors to inhibit glutamate release. Elevated levels of mGluR2/3 have been observed in the prefrontal cortex of individuals with MDD, suggesting that antagonizing these receptors could restore glutamatergic homeostasis and produce antidepressant effects. Negative allosteric modulators (NAMs) like this compound offer a promising therapeutic strategy by inhibiting mGluR2/3 function, thereby increasing synaptic glutamate levels and mimicking the downstream effects of ketamine without its associated adverse effects.

Mechanism of Action and Signaling Pathway

This compound acts as a negative allosteric modulator of mGluR2 and mGluR3. These receptors are coupled to the Gαi/o subunit of G-proteins. Upon activation by glutamate, mGluR2/3 inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By binding to an allosteric site, this compound prevents this signaling cascade, leading to a disinhibition of presynaptic glutamate release. This enhanced glutamate release is thought to activate postsynaptic AMPA receptors, a key mechanism implicated in the rapid antidepressant effects of ketamine. Additionally, mGluR2/3 can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.

Quantitative Preclinical Data

While specific preclinical data for this compound (RO4995819) is not extensively published, data from a closely related and structurally similar mGluR2/3 NAM, RO4491533, provides significant insight into the expected pharmacological profile.

Table 1: In Vitro Pharmacology of RO4491533

| Parameter | Receptor | Value | Assay |

| IC50 | Human mGluR2 | 110 ± 10 nM | Ca2+ Mobilization |

| Rat mGluR2 | 100 ± 20 nM | Ca2+ Mobilization | |

| Human mGluR3 | 120 ± 10 nM | Ca2+ Mobilization | |

| Rat mGluR3 | 130 ± 20 nM | Ca2+ Mobilization | |

| Kb | Human mGluR2 | 130 nM | Schild Analysis |

| Human mGluR3 | 140 nM | Schild Analysis |

Data sourced from Campo et al., 2011.

Table 2: Preclinical Pharmacokinetics of RO4491533

| Species | Parameter | Value | Route of Administration |

| Mouse | Oral Bioavailability (F) | 30% | Oral Gavage |

| Brain Penetrance (CSF/Plasma Ratio) | 0.8 | N/A | |

| Rat | Oral Bioavailability (F) | 30% | Oral Gavage |

| Brain Penetrance (CSF/Plasma Ratio) | 0.8 | N/A |

Data sourced from Campo et al., 2011.

Table 3: Efficacy of RO4491533 in Animal Models of Depression

| Model | Species | Dose (mg/kg, p.o.) | Effect |

| Forced Swim Test | C57Bl6/J Mice | 10, 30, 100 | Dose-dependent reduction in immobility time |

| Tail Suspension Test | Helpless (H) Mice | 10, 30, 100 | Dose-dependent reduction in immobility time |

Data sourced from Campo et al., 2011.

Qualitative reports indicate that this compound reduced the anhedonia index in a chronic mild stress model in rats.

Experimental Protocols

The following are detailed methodologies for the key preclinical experiments used to evaluate mGluR2/3 NAMs for antidepressant-like activity.

In Vitro Assays

-

Cell Lines and Receptor Expression: HEK293 cells stably expressing recombinant human or rat mGluR2 or mGluR3 were used.

-

Ca2+ Mobilization Assay: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4). The ability of the test compound to inhibit glutamate-induced increases in intracellular calcium was measured using a fluorometric imaging plate reader (FLIPR). IC50 values were determined from concentration-response curves.

-

[35S]GTPγS Binding Assay: This assay measures the activation of G-proteins. Membranes from cells expressing the target receptor were incubated with GDP, [35S]GTPγS, and glutamate in the presence and absence of the test compound. The amount of [35S]GTPγS bound to the G-proteins was quantified by scintillation counting.

-

Schild Analysis: To determine the nature of the antagonism, concentration-response curves for glutamate were generated in the presence of increasing concentrations of the antagonist. A shift in the EC50 of glutamate was used to calculate the Kb value, confirming allosteric modulation.

Animal Models of Depression

-

Animals: Male C57Bl6/J mice or a genetically helpless (H) strain of mice were commonly used. For the chronic mild stress model, male Sprague-Dawley rats are often utilized.

-

Drug Administration: Compounds were typically administered orally (p.o.) via gavage as a suspension in a vehicle such as 0.5% methylcellulose.

-

Forced Swim Test (FST):

-

Mice are individually placed in a transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm, from which they cannot escape.

-

The total duration of the test is 6 minutes.

-

The last 4 minutes of the session are video-recorded and scored by a trained observer blinded to the treatment groups.

-

The primary measure is the duration of immobility, defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water. A reduction in immobility time is indicative of an antidepressant-like effect.

-

-

Tail Suspension Test (TST):

-

Mice are suspended by their tail to a horizontal bar using adhesive tape, approximately 1 cm from the tip of the tail.

-

The suspension area is typically enclosed to prevent the mice from seeing their surroundings.

-

The duration of the test is 6 minutes.

-

The entire session is video-recorded and scored for the total time spent immobile.

-

Immobility is defined as the absence of any limb or body movements, except for those caused by respiration. A decrease in immobility time suggests an antidepressant-like effect.

-

-

Chronic Mild Stress (CMS) Model and Sucrose Preference Test (SPT):

-

Stress Induction: Rats are subjected to a variety of mild, unpredictable stressors over a period of several weeks (e.g., 4-8 weeks). Stressors may include periods of food and water deprivation, tilted cages, soiled bedding, changes in light/dark cycle, and social isolation.

-

Sucrose Preference Testing: Anhedonia, a core symptom of depression, is assessed by measuring the preference for a sweetened solution over plain water.

-

Animals are habituated to a 1% sucrose solution.

-

Following a period of food and water deprivation (e.g., 12-24 hours), animals are presented with two pre-weighed bottles, one containing 1% sucrose solution and the other containing plain water.

-

After a set period (e.g., 1-4 hours), the bottles are re-weighed to determine the consumption of each liquid.

-

Sucrose preference is calculated as: (sucrose intake / (sucrose intake + water intake)) * 100.

-

A significant reduction in sucrose preference in the stress group compared to a non-stressed control group indicates the induction of an anhedonic state. An effective antidepressant is expected to reverse this deficit.

-

-

Conclusion

The preclinical data for this compound and its analogs, such as RO4491533, demonstrate a clear antidepressant-like profile in rodent models. These compounds effectively modulate the mGluR2/3 signaling pathway, leading to behavioral effects consistent with antidepressant activity in the forced swim test and tail suspension test. Furthermore, qualitative evidence suggests efficacy in the chronic mild stress model, a paradigm with high translational validity. Although this compound did not meet its primary endpoints in clinical trials, the preclinical body of evidence strongly supports the continued investigation of mGluR2/3 NAMs as a promising avenue for the development of novel, rapid-acting antidepressants. This technical guide provides a comprehensive overview of the foundational preclinical research, offering valuable data and methodologies for scientists and researchers in the field of neuropsychopharmacology and drug development.

References

- 1. Characterization of an mGluR2/3 negative allosteric modulator in rodent models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a Selective and CNS Penetrant Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 3 with Antidepressant and Anxiolytic Activity in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Randomized, Double-Blind, Placebo-Controlled Trial of the mGlu2/3 Negative Allosteric Modulator this compound in Partially Refractory Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

In-Depth Pharmacology of Decoglurant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Decoglurant (RG1578, RO4995819) is a selective, non-competitive negative allosteric modulator (NAM) of the metabotropic glutamate receptors 2 and 3 (mGluR2/3). Developed by Roche, it was investigated as an adjunctive therapy for major depressive disorder (MDD). Preclinical studies suggested potential antidepressant effects by modulating glutamate neurotransmission. However, this compound's clinical development was halted after a Phase II trial (NCT01457677) failed to demonstrate significant efficacy compared to placebo in patients with partially refractory MDD. This guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo data, and clinical findings.

Mechanism of Action

This compound functions as a negative allosteric modulator of mGluR2 and mGluR3, which are Group II metabotropic glutamate receptors. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating synaptic transmission and neuronal excitability.

Signaling Pathway of mGluR2/3 Inhibition by this compound

Normally, the endogenous ligand glutamate activates mGluR2/3, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately results in the modulation of ion channel activity and a reduction in neurotransmitter release. As a NAM, this compound binds to an allosteric site on the mGluR2/3 receptors, distinct from the glutamate binding site. This binding event induces a conformational change in the receptor that reduces its affinity for glutamate and/or its ability to activate downstream signaling pathways upon glutamate binding. The net effect is a reduction in the inhibitory tone mediated by mGluR2/3, leading to an increase in glutamate release in certain brain regions.

In Vitro Pharmacology

Detailed quantitative in vitro pharmacological data for this compound is not extensively published. However, it is characterized as a potent and selective NAM for mGluR2 and mGluR3. The primary assays used to characterize such compounds are Ca2+ mobilization and GTPγS binding assays.

Table 1: In Vitro Characterization of this compound

| Parameter | Receptor | Value | Assay Type |

| IC50 | mGluR2 | Not Publicly Available | Functional Assay |

| IC50 | mGluR3 | Not Publicly Available | Functional Assay |

| Binding Affinity (Ki) | mGluR2 | Not Publicly Available | Radioligand Binding |

| Binding Affinity (Ki) | mGluR3 | Not Publicly Available | Radioligand Binding |

Experimental Protocols

Calcium (Ca2+) Mobilization Assay Protocol (General)

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an agonist.

-

Cell Culture: CHO or HEK293 cells stably expressing human mGluR2 or mGluR3 are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and incubated to allow for cell attachment.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.

-

Compound Addition: Serial dilutions of this compound or vehicle are added to the wells and incubated.

-

Agonist Stimulation: An EC80 concentration of glutamate is added to the wells to stimulate the receptor.

-

Signal Detection: Changes in fluorescence, indicative of intracellular calcium levels, are measured using a fluorescence plate reader.

-

Data Analysis: The IC50 value is calculated from the concentration-response curve of the antagonist.

[35S]GTPγS Binding Assay Protocol (General)

This functional assay measures the activation of G-proteins coupled to the receptor of interest.

-

Membrane Preparation: Membranes from cells expressing mGluR2 or mGluR3 are prepared.

-

Assay Buffer: An assay buffer containing HEPES, NaCl, MgCl2, and GDP is prepared.

-

Incubation: Membranes are incubated with varying concentrations of this compound, a fixed concentration of glutamate (agonist), and [35S]GTPγS.

-

Termination: The binding reaction is terminated by rapid filtration through glass fiber filters.

-

Scintillation Counting: The amount of [35S]GTPγS bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The IC50 is determined by analyzing the inhibition of agonist-stimulated [35S]GTPγS binding.

In Vivo Pharmacology & Pharmacokinetics

Table 2: Preclinical Pharmacokinetic Profile of this compound (Rodent Models)

| Parameter | Value | Species |

| Oral Bioavailability | Not Publicly Available | Rat/Mouse |

| Plasma Half-life (t1/2) | Not Publicly Available | Rat/Mouse |

| Brain Penetration (Brain:Plasma Ratio) | Not Publicly Available | Rat/Mouse |

Experimental Protocols

Forced Swim Test (FST) Protocol (General)

The FST is a behavioral test used to assess antidepressant efficacy in rodents.

-

Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth that prevents the animal from touching the bottom.

-

Procedure:

-

Pre-test session (Day 1): Animals are placed in the water for 15 minutes.

-

Test session (Day 2): 24 hours after the pre-test, animals are administered this compound or vehicle and placed back in the water for a 5-6 minute session.

-

-

Data Collection: The duration of immobility during the test session is recorded.

-

Endpoint: A significant reduction in immobility time is indicative of an antidepressant-like effect.

Tail Suspension Test (TST) Protocol (General)

The TST is another common behavioral despair model used for screening antidepressants.

-

Apparatus: A device from which a mouse can be suspended by its tail.

-

Procedure: Mice are administered this compound or vehicle. After a set pre-treatment time, they are suspended by their tails for a 6-minute session.

-

Data Collection: The total time the animal remains immobile is recorded.

-

Endpoint: A reduction in the duration of immobility suggests antidepressant-like activity.

Clinical Pharmacology

This compound was evaluated in a Phase II, randomized, double-blind, placebo-controlled, multicenter clinical trial (NCT01457677) as an adjunctive treatment for patients with MDD who had an inadequate response to ongoing antidepressant therapy (SSRIs or SNRIs).[1][2]

Table 3: Overview of the Phase II Clinical Trial (NCT01457677) for this compound

| Parameter | Description |

| Study Design | Randomized, double-blind, placebo-controlled, parallel-group |

| Population | 357 adults with MDD and inadequate response to at least one antidepressant |

| Intervention | This compound (5 mg, 15 mg, or 30 mg) or placebo, once daily for 6 weeks, as adjunctive therapy |

| Primary Outcome | Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at week 6 |

| Results | No statistically significant difference in the change in MADRS total score between any this compound dose and placebo.[1] |

| Conclusion | This compound was well-tolerated but did not demonstrate antidepressant or pro-cognitive effects in this patient population.[1] |

Clinical Trial Protocol Synopsis (NCT01457677)

-

Inclusion Criteria: Patients aged 18-65 with a diagnosis of MDD without psychotic features, and a history of inadequate response to at least one and no more than two adequate antidepressant trials.

-

Treatment Phase: A 6-week double-blind treatment period where patients received their assigned study medication (this compound or placebo) in addition to their ongoing antidepressant.

-

Assessments: Efficacy was primarily assessed using the MADRS. Safety and tolerability were monitored throughout the study.

References

Decoglurant's Effect on Glutamate Transmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decoglurant (RO4995819) is a selective, non-competitive negative allosteric modulator (NAM) of the group II metabotropic glutamate receptors, mGluR2 and mGluR3.[1] These receptors are predominantly presynaptic Gi/o-coupled autoreceptors that inhibit glutamate release. By antagonizing these receptors, this compound was hypothesized to increase glutamatergic neurotransmission, a mechanism thought to underlie rapid antidepressant effects similar to those of ketamine.[2][3] Preclinical studies demonstrated antidepressant-like and pro-cognitive effects in rodent models.[2] Despite this promising preclinical profile, this compound did not demonstrate efficacy over placebo in a Phase II clinical trial for adjunctive treatment of major depressive disorder (MDD).[4] This guide provides an in-depth technical overview of this compound's mechanism of action, its pharmacological profile, the experimental protocols used for its characterization, and its ultimate clinical outcome.

Mechanism of Action: Negative Allosteric Modulation of mGluR2/3

Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS). Its signaling is tightly regulated to prevent excitotoxicity and maintain synaptic homeostasis. Group II metabotropic glutamate receptors (mGluR2 and mGluR3) are key regulators of this process.

-

Location and Function: mGluR2/3 are primarily located on presynaptic terminals, where they function as autoreceptors. When activated by synaptic glutamate, they initiate an intracellular signaling cascade.

-

Signaling Cascade: As Gi/o-coupled receptors, their activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine monophosphate (cAMP) levels. This cascade ultimately results in the inhibition of voltage-gated calcium channels, reducing further glutamate release into the synaptic cleft.

-

This compound's Role: this compound is a negative allosteric modulator (NAM). It does not bind to the orthosteric site where glutamate binds but to a distinct allosteric site within the transmembrane domain of the receptor. This binding induces a conformational change that prevents the receptor from being activated by glutamate. Consequently, this compound blocks the inhibitory feedback loop, leading to a sustained or enhanced release of glutamate from the presynaptic terminal.

Pharmacological Profile

Table 1: Representative In Vitro Profile of an mGluR2/3 NAM (RO4491533)

| Assay Type | Receptor | Species | Potency (IC50) | Notes |

|---|---|---|---|---|

| Ca²+ Mobilization | mGluR2 | Human | 10 nM | Functional assay measuring receptor-mediated intracellular calcium changes. |

| Ca²+ Mobilization | mGluR3 | Human | 11 nM | Demonstrates equipotent activity at both target receptors. |

| GTPγS Binding | mGluR2 | Rat | 13 nM | Measures G-protein coupling and functional antagonism. |

| Selectivity | Other mGluRs | Human/Rat | > 10 µM | No significant activity observed at mGluR1, 4, 5, 6, 7, 8, indicating high selectivity. |

Key Experimental Methodologies

The characterization of mGluR2/3 NAMs like this compound involves a cascade of in vitro and in vivo assays to determine potency, selectivity, mechanism of action, and physiological effects.

[³⁵S]GTPγS Binding Assay (Functional Antagonism)

This assay measures the functional coupling of the Gi/o protein to the mGluR2/3 receptor upon agonist stimulation. A NAM will inhibit this coupling.

-

Preparation: Membranes are prepared from cells stably expressing recombinant mGluR2 or mGluR3, or from native brain tissue (e.g., cortex).

-

Incubation: Membranes (10-20 µg protein) are incubated in an assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂) containing GDP (10 µM), [³⁵S]GTPγS (~0.05 nM), and a fixed concentration of an agonist (e.g., glutamate or LY379268).

-

Competition: The assay is run with increasing concentrations of the test compound (this compound).

-

Termination: After incubation (e.g., 60 minutes at 30°C), the reaction is stopped by rapid vacuum filtration through glass fiber filters (e.g., GF/C). Unbound [³⁵S]GTPγS is washed away with ice-cold buffer.

-

Detection: Radioactivity trapped on the filters, representing [³⁵S]GTPγS bound to activated G-proteins, is quantified using a scintillation counter.

-

Analysis: Data are plotted as percent inhibition of agonist-stimulated binding versus compound concentration. An IC50 value is determined using non-linear regression.

Calcium Mobilization Assay (Functional Potency)

This assay is often used for high-throughput screening and measures a downstream functional consequence of receptor activation in an engineered cell line.

-

Cell Line: A cell line (e.g., HEK293) is engineered to co-express the target receptor (mGluR2 or mGluR3) and a promiscuous G-protein (like Gα15) that couples the Gi/o signal to the Gq pathway, resulting in intracellular calcium release upon receptor activation.

-

Loading: Cells are plated in 96- or 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Measurement: A fluorescent imaging plate reader (FLIPR) is used to measure baseline fluorescence.

-

Application: The test compound (this compound) is added, followed shortly by a sub-maximal (EC₈₀) concentration of glutamate.

-

Detection: The instrument detects the change in fluorescence intensity, which corresponds to the intracellular calcium concentration.

-

Analysis: The ability of the NAM to inhibit the glutamate-induced calcium signal is measured. A dose-response curve is generated to calculate the IC50 value.

Ex Vivo Electrophysiology (Long-Term Potentiation)

This technique assesses the effect of the compound on synaptic plasticity, a cellular correlate of learning and memory. The hypothesis is that an mGluR2/3 NAM would enhance glutamatergic transmission and potentially facilitate LTP.

-

Slice Preparation: Acute hippocampal slices (~400 µm thick) are prepared from rodents. Slices are maintained in continuously oxygenated artificial cerebrospinal fluid (aCSF).

-

Recording Setup: A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline: A stable baseline of synaptic transmission is recorded for 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

Drug Application: this compound or vehicle is bath-applied to the slice.

-

LTP Induction: Long-term potentiation (LTP) is induced using a high-frequency stimulation (HFS) protocol (e.g., one train of 100 pulses at 100 Hz).

-

Post-Induction Recording: fEPSPs are recorded for at least 60 minutes post-HFS to measure the magnitude and stability of potentiation.

-

Analysis: The slope of the fEPSP is measured and normalized to the pre-HFS baseline. The degree of potentiation in the presence of this compound is compared to the vehicle control. An enhancement or facilitation of LTP would be consistent with the proposed mechanism of action.

Effect on Glutamate Transmission and Synaptic Plasticity

The primary effect of this compound is the disinhibition of presynaptic terminals, leading to an increase in synaptic glutamate levels. This mechanism was proposed to drive the therapeutic effects observed in preclinical models.

-

Increased Glutamate Outflow: By blocking the mGluR2/3 autoreceptors, NAMs prevent the natural brake on glutamate release, which is expected to increase the concentration of glutamate in the synaptic cleft, particularly during periods of high neuronal activity.

-

Modulation of Synaptic Plasticity: Glutamate is critical for inducing synaptic plasticity phenomena like Long-Term Potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. By increasing glutamate release, mGluR2/3 NAMs are hypothesized to lower the threshold for LTP induction or enhance its magnitude. This is a key component of the "glutamate hypothesis of depression," which posits that enhancing synaptic plasticity in circuits involved in mood and cognition can alleviate depressive symptoms.

-

Preclinical Evidence: Preclinical studies with mGluR2/3 NAMs, including this compound, have shown effects consistent with this hypothesis. This compound was reported to reduce anhedonia in a chronic mild stress model in rats and improve performance in a cognitive task in non-human primates, supporting its potential as an antidepressant and pro-cognitive agent.

Clinical Development and Outcome

Following promising preclinical data, this compound was advanced into clinical trials for the treatment of Major Depressive Disorder (MDD).

Table 2: Overview of the Phase II Clinical Trial for this compound (NCT01457677)

| Parameter | Description |

|---|---|

| Objective | To assess the antidepressant and pro-cognitive effects of this compound as an adjunctive therapy in patients with partially refractory MDD. |

| Design | Randomized, double-blind, placebo-controlled, multicenter trial. |

| Population | 357 participants with MDD who had an inadequate response to at least one SSRI or SNRI. |

| Intervention | Patients were randomized to receive this compound (5 mg, 15 mg, or 30 mg daily) or placebo for 6 weeks, in addition to their ongoing antidepressant medication. |

| Primary Outcome | Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score. |

| Result | This compound did not show a statistically significant difference from placebo in reducing MADRS scores at any dose. No significant effects on cognitive measures were observed either. |

The failure of this compound in this Phase II trial was a significant setback for the development of mGluR2/3 NAMs for depression. Potential reasons cited for the lack of efficacy include a high placebo response rate in the study and a potential lack of sufficient target engagement at the doses tested.

Conclusion